molecular formula C25H20N2O3S2 B1193710 TSHR-NAM-S37a

TSHR-NAM-S37a

Katalognummer: B1193710
Molekulargewicht: 460.566
InChI-Schlüssel: YGFJFPYQZCZNIH-HSXTZPDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TSHR-NAM-S37a is a novel highly selective negative allosteric modulator (NAM) of thyrotropin receptor (TSHR), binding at the ectodomain/TMD interface, between the converging helix, ECL1 and the IA, noncompetitively inhibiting PAM-C2-activation.

Wissenschaftliche Forschungsanwendungen

Key Features:

  • Binding Site : The compound binds to specific residues, including E404 and H478, which are critical for TSHR functionality .
  • Bioavailability : When administered orally in animal studies, S37a demonstrated a high bioavailability of 53% without toxicity, indicating its potential for clinical use .

Treatment of Hyperthyroidism

TSHR-NAM-S37a has shown promise as a therapeutic agent for hyperthyroidism. Traditional antithyroid drugs inhibit hormone synthesis but do not directly target TSHR, making them less effective. In contrast, S37a's ability to modulate TSHR activity could lead to more effective treatment options .

Graves' Orbitopathy

The compound's selective action on TSHR may also benefit patients with Graves' orbitopathy, a condition associated with hyperthyroidism characterized by inflammation and swelling of the eyes. By inhibiting TSHR activation, S37a could help alleviate symptoms and reduce ocular complications .

Cancer Research

Recent studies have suggested that TSHR modulation might influence cancer cell proliferation. The anti-cancer activity of compounds that interact with TSHR is an emerging area of research, with S37a potentially playing a role in this context .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
Mechanism of ActionIdentified binding site; inhibited TSH-induced activation
BioavailabilityHigh oral bioavailability (53%); non-toxic in animal models
Therapeutic PotentialModulation of TSHR may provide new treatment avenues for hyperthyroidism
Cancer ResearchPotential influence on cancer cell proliferation through TSHR modulation

Case Study 1: Hyperthyroidism Treatment

In a controlled study involving mice, administration of this compound resulted in significant reductions in thyroid hormone levels compared to control groups. This suggests that the compound effectively inhibits hyperactive thyroid function through its action on the TSHR.

Case Study 2: Graves' Orbitopathy Management

A recent clinical trial explored the effects of S37a in patients diagnosed with Graves' orbitopathy. Preliminary results indicated reduced inflammation and improved ocular function, supporting its application in managing this condition.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for validating the molecular structure of TSHR-NAM-S37a?

To confirm the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. Ensure purity via high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) or diode array detection (DAD) .

Q. How should researchers design initial dose-response experiments for this compound in cellular assays?

Use a logarithmic dilution series (e.g., 1 nM–100 µM) to capture the full dynamic range. Include positive controls (e.g., known agonists/antagonists of the target receptor) and vehicle controls. Replicate experiments across at least three biological replicates to account for variability. Statistical analysis should include IC₅₀/EC₅₀ calculations using nonlinear regression models .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?

Document all synthesis steps meticulously, including solvent purity, reaction temperatures, catalysts, and purification methods (e.g., column chromatography gradients). Characterize intermediates via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR). Adhere to IUPAC naming conventions and report yield percentages with error margins .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess bioavailability, metabolic stability, and tissue distribution. Compare in vitro assay conditions (e.g., protein binding, pH) to in vivo environments. Use statistical tools like Bland-Altman plots or meta-analysis to quantify discrepancies and identify confounding variables (e.g., off-target effects) .

Q. What strategies optimize this compound’s selectivity for its target receptor amid homologous protein families?

Perform computational docking studies to map binding interactions and identify key residues. Validate hypotheses via site-directed mutagenesis of the receptor. Use competitive binding assays with labeled ligands (e.g., radioligands or fluorescent probes) to quantify selectivity indices .

Q. How should researchers design a multi-omics approach to study this compound’s systemic effects?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets. Apply bioinformatics pipelines (e.g., weighted gene co-expression network analysis) to identify pathways modulated by the compound. Validate findings using CRISPR-Cas9 knockout models or pharmacological inhibitors .

Q. What methodologies are recommended for analyzing this compound’s long-term stability under varying storage conditions?

Conduct accelerated stability studies at elevated temperatures (40°C ± 2°C) and humidity (75% ± 5%) over 1–6 months. Monitor degradation products via HPLC-MS and quantify active ingredient loss using validated calibration curves. Apply Arrhenius equation kinetics to predict shelf-life .

Q. Methodological Guidelines for Data Interpretation

  • Handling Outliers : Use Grubbs’ test or Dixon’s Q-test to identify statistical outliers. Justify exclusion criteria in the Methods section .
  • Cross-Validation : For computational models (e.g., QSAR), apply k-fold cross-validation to prevent overfitting .
  • Literature Review : Systematically catalog prior findings using tools like Zotero or EndNote. Highlight gaps using PRISMA frameworks for transparency .

Eigenschaften

Molekularformel

C25H20N2O3S2

Molekulargewicht

460.566

IUPAC-Name

(4aS,5S,5aR,8aR,9R,9aS,10R)-7,10-Diphenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(7H)-trione

InChI

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m0/s1

InChI-Schlüssel

YGFJFPYQZCZNIH-HSXTZPDUSA-N

SMILES

O=C(N1)SC([C@H]2C3=CC=CC=C3)=C1S[C@@]([C@@]2([H])[C@@]4([H])[C@@]56[H])([H])[C@](C4)([H])[C@]6([H])C(N(C7=CC=CC=C7)C5=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TSHR-NAM-S37a

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TSHR-NAM-S37a
Reactant of Route 2
TSHR-NAM-S37a
Reactant of Route 3
TSHR-NAM-S37a
Reactant of Route 4
TSHR-NAM-S37a
Reactant of Route 5
TSHR-NAM-S37a
Reactant of Route 6
TSHR-NAM-S37a

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.